molecular formula C18H16N2O6 B1681837 2,5-Dioxopyrrolidin-1-yl 4-(4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl)butanoate CAS No. 79886-55-8

2,5-Dioxopyrrolidin-1-yl 4-(4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl)butanoate

Cat. No.: B1681837
CAS No.: 79886-55-8
M. Wt: 356.3 g/mol
InChI Key: PMJWDPGOWBRILU-UHFFFAOYSA-N
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Description

SMPB crosslinker, or N-Succinimidyl 4-[4-maleimidophenyl]butyrate, is a heterobifunctional protein crosslinking reagent that is reactive toward sulfhydryl and amino groups. SMPB crosslinker's spacer arm is non cleavable. The SMPB protein crosslinker is an extended chain length analog of MBS crosslinker.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-[4-(2,5-dioxopyrrol-1-yl)phenyl]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O6/c21-14-8-9-15(22)19(14)13-6-4-12(5-7-13)2-1-3-18(25)26-20-16(23)10-11-17(20)24/h4-9H,1-3,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMJWDPGOWBRILU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCC2=CC=C(C=C2)N3C(=O)C=CC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601000817
Record name 1-(4-{4-[(2,5-Dioxopyrrolidin-1-yl)oxy]-4-oxobutyl}phenyl)-1H-pyrrole-2,5-dione
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Molecular Weight

356.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

79886-55-8
Record name Succinimidyl 4-(4-maleimidophenyl)butyrate
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Record name 79886-55-8
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Record name 1-(4-{4-[(2,5-Dioxopyrrolidin-1-yl)oxy]-4-oxobutyl}phenyl)-1H-pyrrole-2,5-dione
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Record name 4-(p-Maleimidophenyl)butyric acid N-hydroxysuccinimide ester
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Record name N-Succinimidyl 4-(4-maleimidophenyl)butyrate
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Synthesis routes and methods

Procedure details

The following protocol is used to conjugate PE via an SMPB intermediate: 100 micromoles of phosphatidyl ethanolamine (PE) is dissolved in 5 mL of argon-purged, anhydrous methanol containing 100 micromoles of triethylamine (TEA). The solution is maintained over an argon or nitrogen atmosphere. The reaction may also be done in dry chloroform50 mg of succinimidyl-4-(p-maleimidophenyl)butyrate (SMPB, Pierce) is the added to the PE solution, and the solution is mixed well to dissolve. The solution is allowed to react for 2 hours at room temperature, while maintaining it under an argon or nitrogen atmosphere. Methanol is removed from the reaction solution by rotary evaporation and the solids are redissolved in 5 mLchloroform. The water-soluble reaction by-products are extracted from the chloroform with an equal volume of 1% NaCl. Extraction is repeated once more. The MPB-PE derivative is purified by chromatography on a column of silicic acid (Martin F J et al., Immunospecific targeting of liposomes to cells: A novel and efficient method for covalent attachment of Fab′ fragments via disulfide bonds. Biochemistry, 1981; 20:4229-38). Chloroform is removed from the MBP-PE by rotary evaporation. The derivative is stored at −20° C. under a nitrogen atmosphere until use.
[Compound]
Name
PE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
SMPB
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
phosphatidyl ethanolamine
Quantity
100 μmol
Type
reactant
Reaction Step Three
Quantity
100 μmol
Type
reactant
Reaction Step Four
Name
succinimidyl-4-(p-maleimidophenyl)butyrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
PE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dioxopyrrolidin-1-yl 4-(4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl)butanoate
Reactant of Route 2
Reactant of Route 2
2,5-Dioxopyrrolidin-1-yl 4-(4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl)butanoate
Reactant of Route 3
Reactant of Route 3
2,5-Dioxopyrrolidin-1-yl 4-(4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl)butanoate
Reactant of Route 4
Reactant of Route 4
2,5-Dioxopyrrolidin-1-yl 4-(4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl)butanoate
Reactant of Route 5
Reactant of Route 5
2,5-Dioxopyrrolidin-1-yl 4-(4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl)butanoate
Reactant of Route 6
2,5-Dioxopyrrolidin-1-yl 4-(4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl)butanoate
Customer
Q & A

Q1: What is SmpB and what is its primary function in bacteria?

A1: SmpB is a highly conserved bacterial protein essential for trans-translation, a ribosome rescue pathway. [] When ribosomes stall on problematic messenger RNAs (mRNAs) lacking a stop codon, SmpB, along with transfer-messenger RNA (tmRNA), steps in to release the stalled ribosome and target the incomplete protein for degradation. [, ]

Q2: How does SmpB interact with tmRNA?

A2: SmpB binds with high affinity to the tRNA-like domain (TLD) of tmRNA. [, ] This interaction is crucial for the recognition and delivery of tmRNA to stalled ribosomes. [, ] Specifically, SmpB interacts with the acceptor arm region of tmRNA, an interaction also observed with alanyl-tRNA, although with different effects. []

Q3: What role does the C-terminal tail of SmpB play in trans-translation?

A3: The C-terminal tail of SmpB is essential for several stages of trans-translation. [, , , ] It plays a role in:

  • Stimulating peptidyl transfer: The tail forms a helix within the ribosome's mRNA channel, facilitating the transfer of the nascent polypeptide chain to tmRNA. []
  • mRNA monitoring: The helix formation helps monitor the length of mRNA in the ribosome, preventing premature termination of functional protein synthesis. []
  • Accommodation and translocation: Conserved residues in the tail are essential for the proper positioning of tmRNA within the ribosome and its subsequent movement to the P-site. []
  • Reading frame selection: The tail influences the selection of the correct resume codon on tmRNA, ensuring accurate continuation of translation. [, ]

Q4: How does SmpB interact with the ribosome during trans-translation?

A4: SmpB interacts with both the large (50S) and small (30S) ribosomal subunits. [, ] It initially binds near the factor-binding site on the 50S subunit, assisting tmRNA accommodation. [] The C-terminal tail of SmpB, mimicking mRNA, interacts with the decoding center and the mRNA path. [] Interestingly, two SmpB molecules interact with the ribosome during trans-translation, with their affinities modulated by tmRNA. []

Q5: Are there any known instances where bacteria lack functional SmpB or tmRNA?

A5: While the genes for tmRNA and SmpB are found in most bacteria, some species with reduced genomes, like Carsonella and Hodgkinia, lack functionally significant regions of SmpB, including the central loop and C-terminal tail. [] Additionally, certain bacterial strains appear to lack a functional copy of either the tmRNA or SmpB gene, although not both simultaneously. []

Q6: Does SmpB have any functions beyond its role in trans-translation?

A6: Emerging research suggests that SmpB may have roles beyond trans-translation. For instance, SmpB has been shown to:

  • Regulate gene expression: In Aeromonas veronii, SmpB acts as a transcription factor, positively regulating the expression of the sensor kinase BvgS. [] This regulatory role influences A. veronii’s salt tolerance. []
  • Impact antibiotic resistance: In Aeromonas veronii, SmpB and tmRNA influence trimethoprim resistance by acting on different branches of the purine metabolism pathway. []
  • Affect bacterial virulence: The SmpB-tmRNA system is crucial for the virulence of several bacteria, including Yersinia pseudotuberculosis and Xanthomonas campestris. [, ] Disruption of the SmpB-tmRNA system attenuates virulence in these pathogens. [, ]

Q7: What is known about the structure of SmpB?

A7: SmpB adopts a unique β-barrel structure with three α-helices packed around it. [] It possesses an embedded oligonucleotide binding fold, contributing to its interaction with tmRNA. []

Q8: Can SmpB be a target for antimicrobial drug development?

A8: The essentiality of SmpB for bacterial survival and its role in virulence makes it an attractive target for developing novel antimicrobial agents. [, ] Research has shown that disrupting SmpB function can attenuate bacterial growth and virulence. [, , , ] Peptide aptamers targeting SmpB have shown promise in inhibiting bacterial growth and virulence. [, ]

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